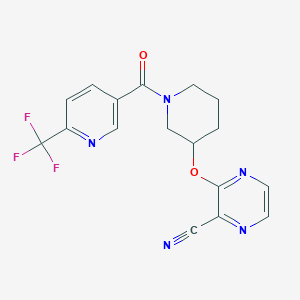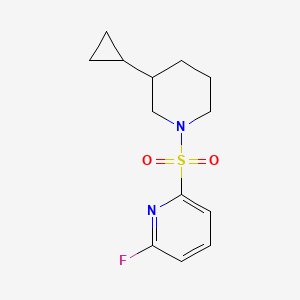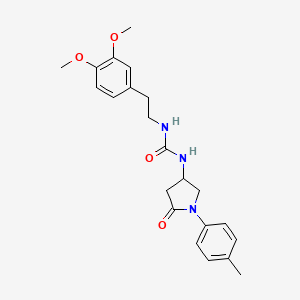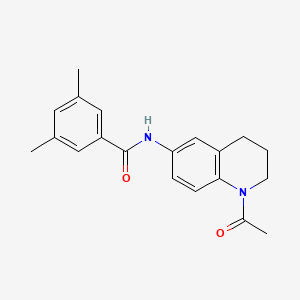
5-(1-Benzoylpyrrolidin-2-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Benzoylpyrrolidin-2-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, commonly known as BODIPY, is a fluorescent dye that has been widely used in scientific research. BODIPY has unique properties such as high quantum yield, photostability, and low toxicity, making it an ideal tool for various applications in biology, chemistry, and material science.
作用機序
The mechanism of action of BODIPY involves the absorption of light energy, followed by the emission of fluorescence. BODIPY has a high quantum yield, which means that it can efficiently convert absorbed light energy into fluorescence. The fluorescence emission of BODIPY can be used to detect changes in the environment such as pH, metal ions, and temperature.
Biochemical and Physiological Effects
BODIPY has low toxicity and is not known to have any significant biochemical or physiological effects. BODIPY has been used in various biological systems without any adverse effects.
実験室実験の利点と制限
The advantages of using BODIPY in lab experiments include its high quantum yield, photostability, and low toxicity. BODIPY can be easily conjugated to various biological molecules, making it an ideal tool for labeling and imaging. The limitations of using BODIPY in lab experiments include its sensitivity to pH and temperature changes, which can affect its fluorescence emission.
将来の方向性
There are several future directions for the use of BODIPY in scientific research. One direction is the development of new BODIPY derivatives with improved properties such as increased quantum yield and enhanced sensitivity to environmental changes. Another direction is the application of BODIPY in new areas such as drug discovery and nanotechnology. BODIPY can be used as a tool for drug discovery by labeling and imaging drug targets. BODIPY can also be used in nanotechnology by conjugating it to nanoparticles for imaging and sensing applications.
Conclusion
In conclusion, BODIPY is a fluorescent dye that has been widely used in scientific research due to its unique optical properties. BODIPY has been used as a fluorescent probe, sensor, and labeling agent in various biological systems. BODIPY has low toxicity and is not known to have any significant biochemical or physiological effects. The advantages of using BODIPY in lab experiments include its high quantum yield, photostability, and low toxicity. The limitations of using BODIPY in lab experiments include its sensitivity to pH and temperature changes. There are several future directions for the use of BODIPY in scientific research, including the development of new BODIPY derivatives and the application of BODIPY in new areas such as drug discovery and nanotechnology.
合成法
The synthesis of BODIPY involves the reaction of a boron dipyrromethene intermediate with an aldehyde or ketone in the presence of a Lewis acid catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of a highly conjugated heterocyclic ring system. The reaction can be carried out under mild conditions and can be easily scaled up for industrial production.
科学的研究の応用
BODIPY has been widely used in scientific research due to its unique optical properties. BODIPY can be used as a fluorescent probe to detect various biological molecules such as proteins, nucleic acids, and lipids. BODIPY can also be used as a sensor to detect changes in pH, metal ions, and other environmental factors. Moreover, BODIPY can be used as a labeling agent for imaging techniques such as fluorescence microscopy and flow cytometry.
特性
IUPAC Name |
[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-26-17-11-10-15(13-18(17)27-2)19-22-20(28-23-19)16-9-6-12-24(16)21(25)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,16H,6,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQAZKGUNBTFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-phenylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2484631.png)
![(5-Bromobenzo[d]thiazol-2-yl)methanamine hydrochloride](/img/structure/B2484633.png)





![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484641.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2484644.png)
![1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484649.png)
![N-(3-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2484652.png)
